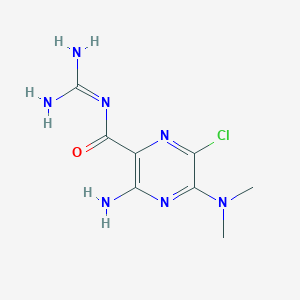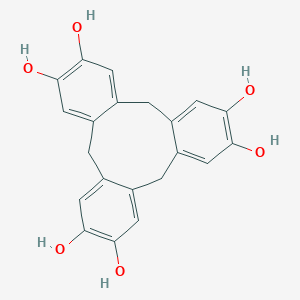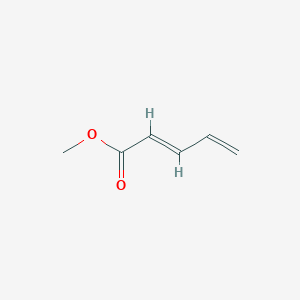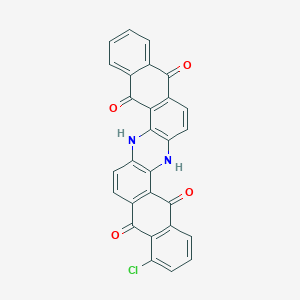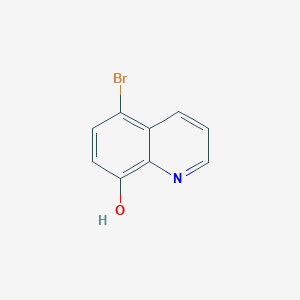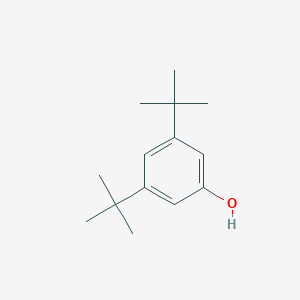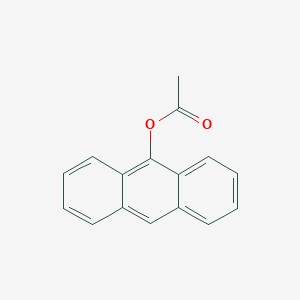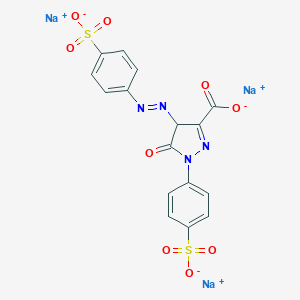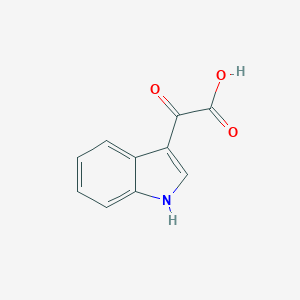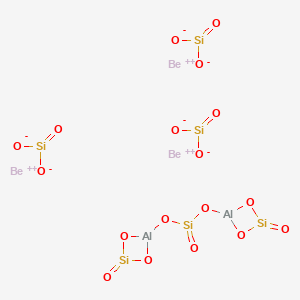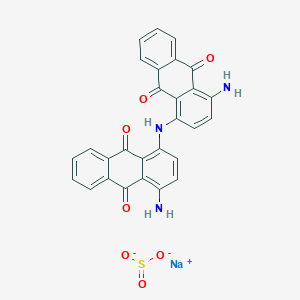![molecular formula C10H11NO B075218 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS No. 1127-74-8](/img/structure/B75218.png)
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives has been explored through various methods. A notable approach involves the silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, leading to the formation of the tetrahydro-benzo[b]azepin-2-one ring system, which is a structurally related compound (Pauvert, Dupont, & Guingant, 2002). Another method includes the condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine, further supported by X-ray crystallography (Ihnatenko, Jones, & Kunick, 2021).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives can be elucidated through techniques such as X-ray diffraction. This analysis provides insights into the crystalline structures and conformation of these compounds. For example, the synthesis and X-ray diffraction data of various derivatives revealed their crystallization in different systems and the refinement of unit-cell parameters, demonstrating the versatility and structural diversity within this class of compounds (Macías et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives encompasses a range of transformations. These include reactions to introduce various functional groups, demonstrating the scaffold's versatility for further derivatization. A novel class of derivatives has been synthesized and evaluated as inhibitors, highlighting the potential pharmacological applications of these compounds (Annedi et al., 2012).
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Ihnatenko et al. (2021) synthesized (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a derivative of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, and determined its structure through X-ray crystallography (Ihnatenko, Jones, & Kunick, 2021).
Pharmacological Applications :
- A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives was designed and synthesized by Annedi et al. (2012). These derivatives were evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS), with potential therapeutic applications in neuropathic pain (Annedi, Ramnauth, Cossette, Maddaford, Dove, Rakhit, Andrews, & Porreca, 2012).
Anticonvulsant Activity :
- Huang et al. (2018) synthesized a series of novel 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one Derivatives and evaluated their anticonvulsant activity. One compound in particular showed significant activity in tests (Huang, Chen, Han, & Piao, 2018).
Synthesis Techniques :
- A facile access to the 1,5-Dihydro- and 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one ring systems was reported by Pauvert et al. (2002), using a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide (Pauvert, Dupont, & Guingant, 2002).
Lipase-Mediated Synthesis :
- Zhou et al. (2015) used Novozyme 435 lipase for the enantioselective acylation of racemic tetrahydro-1H-benzo[b]azepin-5-ols, demonstrating a mild, metal-free approach to synthesize these compounds (Zhou, Zheng, Cui, Han, & Chen, 2015).
Propriétés
IUPAC Name |
1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRKBYFBKLDCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303976 | |
| Record name | 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one | |
CAS RN |
1127-74-8 | |
| Record name | 1127-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

